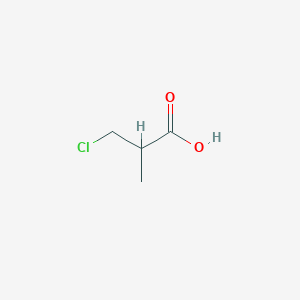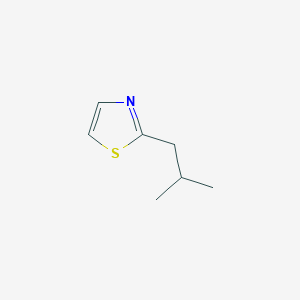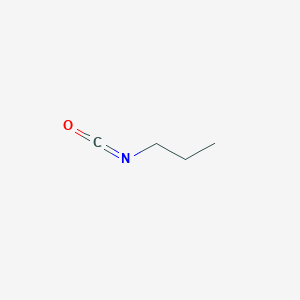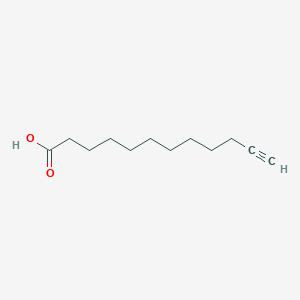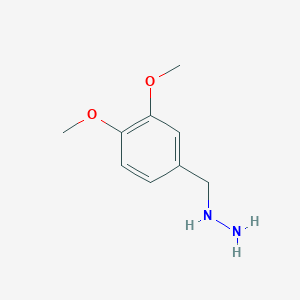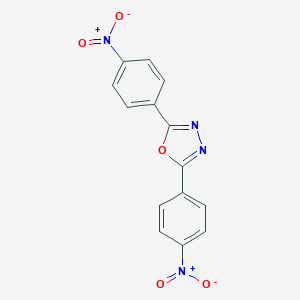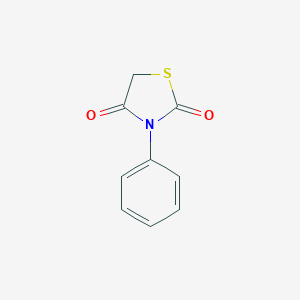![molecular formula C4H14Si2 B093342 [(Methylsilyl)methyl]dimethylsilane CAS No. 18148-13-5](/img/structure/B93342.png)
[(Methylsilyl)methyl]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Methylsilyl)methyl]dimethylsilane, commonly referred to as MSDMS, is a chemical compound that has been widely used in scientific research for its unique properties. It is a silane compound that contains both methyl and silyl groups, and its molecular formula is C5H16Si2. MSDMS is a colorless and odorless liquid that is highly reactive and has a low boiling point.
Wirkmechanismus
The mechanism of action of MSDMS is not well understood, but it is believed to act as a nucleophile in various chemical reactions. It can react with various electrophiles to form new compounds. MSDMS has been used as a reagent in various reactions such as hydrosilylation, Grignard reactions, and cross-coupling reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of MSDMS. However, it is known to be a highly reactive compound that can react with various biological molecules such as proteins and nucleic acids. It is important to handle MSDMS with care as it can be toxic and harmful to human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MSDMS in lab experiments is its reactivity. It can be used as a precursor for the synthesis of various other compounds, which can have applications in different fields of research. However, MSDMS is a highly reactive and unstable compound that can be dangerous to handle. It requires special handling and storage procedures to ensure the safety of researchers.
Zukünftige Richtungen
There are various future directions for the use of MSDMS in scientific research. One potential application is the synthesis of new organosilicon compounds that have unique properties. MSDMS can also be used as a reagent in the development of new chemical reactions. Further research is needed to understand the mechanism of action of MSDMS and its potential applications in different fields of research.
Conclusion:
[(Methylsilyl)methyl]dimethylsilane is a highly reactive and unique compound that has been extensively used in scientific research. Its reactivity and ability to act as a precursor for the synthesis of various other compounds make it a valuable reagent in different fields of research. However, it requires special handling and storage procedures due to its instability and potential toxicity. Further research is needed to understand its mechanism of action and potential applications in different fields of research.
Synthesemethoden
The synthesis of MSDMS can be achieved through the reaction of dimethylchlorosilane with methylmagnesium bromide in the presence of a catalyst. This reaction produces MSDMS as the main product, along with some minor byproducts. The purity of the final product can be improved through various purification techniques such as distillation and chromatography.
Wissenschaftliche Forschungsanwendungen
MSDMS has been extensively used in scientific research due to its unique properties. It is a highly reactive compound that can be used as a precursor for the synthesis of various other compounds. MSDMS has been used in the synthesis of organosilicon compounds, which have applications in the fields of materials science, electronics, and pharmaceuticals.
Eigenschaften
CAS-Nummer |
18148-13-5 |
|---|---|
Produktname |
[(Methylsilyl)methyl]dimethylsilane |
Molekularformel |
C4H14Si2 |
Molekulargewicht |
115.3 g/mol |
InChI |
InChI=1S/C4H11Si2/c1-5-4-6(2)3/h4H2,1-3H3 |
InChI-Schlüssel |
JQLHOYGYUAMAFN-UHFFFAOYSA-N |
SMILES |
C[Si]C[Si](C)C |
Kanonische SMILES |
C[SiH2]C[SiH](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



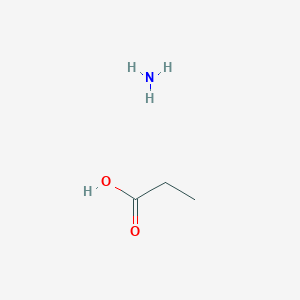
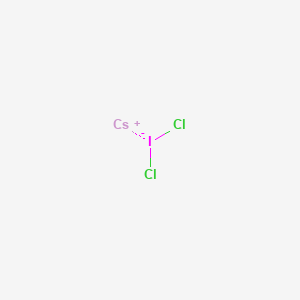
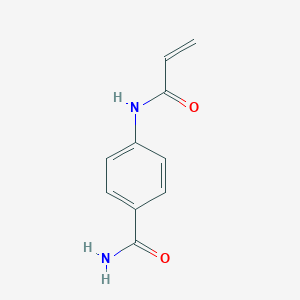
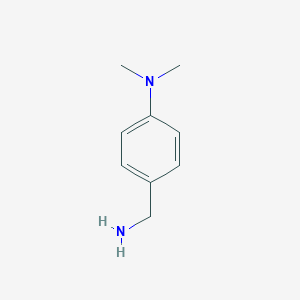
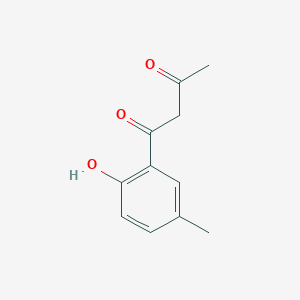
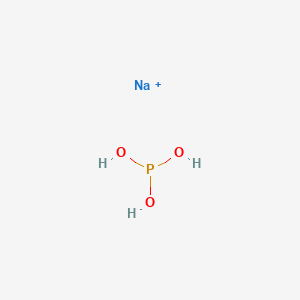
![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)
